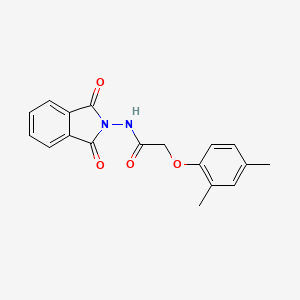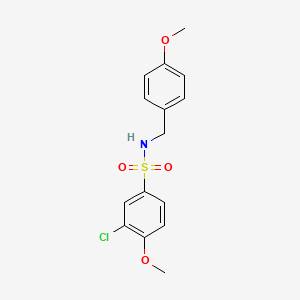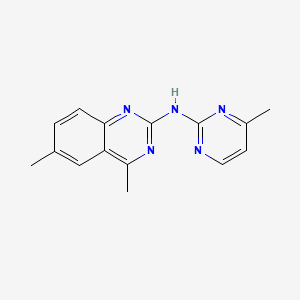![molecular formula C15H16N2OS B5876171 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5876171.png)
3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide, also known as MPTP, is a chemical compound that has been widely studied in the field of neuroscience. MPTP is a prodrug that is metabolized into MPP+ in the brain, which is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra. This makes MPTP a valuable tool for studying Parkinson's disease and other neurodegenerative disorders.
Mécanisme D'action
3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide is metabolized into MPP+ in the brain, which is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra. MPP+ is able to enter these neurons through the dopamine transporter, where it inhibits complex I of the mitochondrial electron transport chain. This leads to the generation of reactive oxygen species and ultimately results in the death of the neuron.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide are well-documented in the scientific literature. 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide is able to selectively target dopaminergic neurons in the substantia nigra, which leads to a decrease in dopamine levels in the brain. This reduction in dopamine levels is responsible for the motor symptoms that are characteristic of Parkinson's disease, such as tremors, rigidity, and bradykinesia.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide has several advantages as a tool for studying Parkinson's disease and other neurodegenerative disorders. It is able to selectively target dopaminergic neurons in the substantia nigra, which makes it a valuable tool for studying the underlying mechanisms of the disease. Additionally, 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide is able to induce Parkinson's-like symptoms in animal models, which allows researchers to test potential treatments for the disease.
However, there are also limitations to using 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide in lab experiments. 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide is a potent neurotoxin that can cause irreversible damage to the brain if not handled properly. Additionally, the effects of 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide on the brain are not identical to those of Parkinson's disease, which means that caution must be taken when extrapolating results from 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide studies to human patients.
Orientations Futures
There are several future directions for research involving 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide. One area of interest is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease. Another area of interest is the use of 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Finally, there is a need for further research to better understand the limitations of using 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide in lab experiments and to develop safer and more effective methods for studying the disease.
Méthodes De Synthèse
3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 3-bromopyridine with 4-methylthiophenol in the presence of a palladium catalyst. This reaction produces 3-(4-methylphenylthio)pyridine, which is then reacted with N-bromoacetylpyridine to yield 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide.
Applications De Recherche Scientifique
3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide has been used extensively in scientific research to study the mechanisms of Parkinson's disease and other neurodegenerative disorders. 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide is able to selectively target dopaminergic neurons in the substantia nigra, which is the same region of the brain that is affected in Parkinson's disease. By studying the effects of 3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide on these neurons, researchers are able to gain valuable insights into the underlying mechanisms of the disease.
Propriétés
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-12-4-6-14(7-5-12)19-10-8-15(18)17-13-3-2-9-16-11-13/h2-7,9,11H,8,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBNONGIYCEIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one](/img/structure/B5876092.png)
![4-(4-benzoyl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5876098.png)
![3-(phenylthio)benzo[b]-1,6-naphthyridine-4-carbonitrile](/img/structure/B5876103.png)




![N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876147.png)
![1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5876159.png)

![2-(1,3-benzodioxol-5-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5876178.png)
![2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole](/img/structure/B5876179.png)
![6-methyl-N'-[(3-methyl-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5876182.png)